5-[(4-oxopyrido[2,3-d]pyrimidin-8-yl)methyl]-1H-pyrimidine-2,4-dione
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Overview
Description
5-[(4-oxopyrido[2,3-d]pyrimidin-8-yl)methyl]-1H-pyrimidine-2,4-dione is a heterocyclic compound that belongs to the class of pyrido[2,3-d]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-oxopyrido[2,3-d]pyrimidin-8-yl)methyl]-1H-pyrimidine-2,4-dione typically involves the cyclization of 5-acetyl-4-aminopyrimidines. One common method includes heating 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions in the presence of a base such as sodium methoxide in butanol . Another approach involves the Gould–Jacobs reaction, which entails the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester followed by cyclization at high temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply.
Chemical Reactions Analysis
Types of Reactions
5-[(4-oxopyrido[2,3-d]pyrimidin-8-yl)methyl]-1H-pyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: Various nucleophilic and electrophilic substitution reactions can be performed on the pyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid, reducing agents such as sodium borohydride, and bases like sodium methoxide .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine ring .
Scientific Research Applications
5-[(4-oxopyrido[2,3-d]pyrimidin-8-yl)methyl]-1H-pyrimidine-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It shows potential as a therapeutic agent, particularly in the development of anticancer drugs.
Industry: The compound’s derivatives are used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-[(4-oxopyrido[2,3-d]pyrimidin-8-yl)methyl]-1H-pyrimidine-2,4-dione involves its interaction with various molecular targets. For instance, it can inhibit protein tyrosine kinases and cyclin-dependent kinases, which are crucial for cell proliferation and survival . The compound’s ability to bind to these targets disrupts their normal function, leading to the inhibition of cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one: Known for its antiproliferative activity.
Pyrido[2,3-d]pyrimidin-7-one: Acts as a tyrosine kinase inhibitor.
Pyrimidino[4,5-d][1,3]oxazine: Exhibits a range of biological activities.
Uniqueness
5-[(4-oxopyrido[2,3-d]pyrimidin-8-yl)methyl]-1H-pyrimidine-2,4-dione is unique due to its specific structure, which allows it to interact with multiple molecular targets. This versatility makes it a valuable compound for developing new therapeutic agents .
Properties
CAS No. |
64600-53-9 |
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Molecular Formula |
C12H9N5O3 |
Molecular Weight |
271.23 g/mol |
IUPAC Name |
5-[(4-oxopyrido[2,3-d]pyrimidin-8-yl)methyl]-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C12H9N5O3/c18-10-7(4-13-12(20)16-10)5-17-3-1-2-8-9(17)14-6-15-11(8)19/h1-4,6H,5H2,(H2,13,16,18,20) |
InChI Key |
QZSRLLDVRPDLAW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C2=NC=NC(=O)C2=C1)CC3=CNC(=O)NC3=O |
Origin of Product |
United States |
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